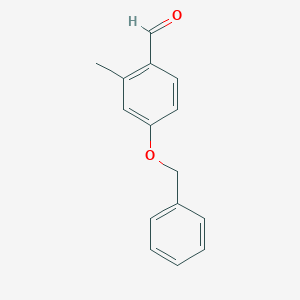

2-Methyl 4-benzyloxybenzaldehyde

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methyl-4-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-12-9-15(8-7-14(12)10-16)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGVPJBJWJCZBTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374913 | |

| Record name | 2-Methyl 4-benzyloxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101093-56-5 | |

| Record name | 2-Methyl 4-benzyloxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 101093-56-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Methyl-4-benzyloxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 2-Methyl-4-benzyloxybenzaldehyde. Due to the limited availability of experimental data for this specific compound, this document also includes comparative data from its close structural isomer, 4-benzyloxybenzaldehyde, to provide valuable context and estimates for its physicochemical properties. All data for isomers are clearly identified.

Core Chemical Properties

2-Methyl-4-benzyloxybenzaldehyde, with the CAS number 101093-56-5, is an aromatic aldehyde.[1] Its structure features a benzaldehyde ring substituted with a methyl group at the 2-position and a benzyloxy group at the 4-position. These functional groups are key to its chemical reactivity and potential applications in organic synthesis.

Physicochemical Data

Quantitative data for 2-Methyl-4-benzyloxybenzaldehyde and its isomer are summarized below for easy comparison.

| Property | 2-Methyl-4-benzyloxybenzaldehyde | 4-Benzyloxybenzaldehyde (Isomer) |

| IUPAC Name | 2-methyl-4-(phenylmethoxy)benzaldehyde[1] | 4-(phenylmethoxy)benzaldehyde[2] |

| Synonyms | 4-Benzyloxy-2-methylbenzaldehyde, 4-Benzyloxy-o-tolualdehyde | p-(Benzyloxy)benzaldehyde, Benzyl 4-formylphenyl ether[2] |

| CAS Number | 101093-56-5[1] | 4397-53-9[2][3] |

| Molecular Formula | C₁₅H₁₄O₂[1] | C₁₄H₁₂O₂[2][3][4] |

| Molecular Weight | 226.27 g/mol [1] | 212.24 g/mol [3][4] |

| Appearance | Pale yellow to light brown solid (predicted) | Creamish to yellow crystalline powder |

| Melting Point | No experimental data available | 71-74 °C[3] |

| Boiling Point | No experimental data available | 197-199 °C @ 11 mmHg |

| Solubility | Soluble in organic solvents like ethanol and dichloromethane (predicted) | Soluble in organic solvents |

Spectral Data

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of 2-Methyl-4-benzyloxybenzaldehyde is expected to show signals for the aldehydic proton (around 9-10 ppm), aromatic protons on both the benzaldehyde and benzyl rings (typically in the 7-8 ppm region), the methylene protons of the benzyloxy group (around 5 ppm), and the methyl protons (around 2-3 ppm).

-

¹³C NMR: The carbon NMR spectrum should exhibit a characteristic signal for the carbonyl carbon of the aldehyde (around 190 ppm). Other signals would correspond to the aromatic carbons and the methylene and methyl carbons.

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum of 2-Methyl-4-benzyloxybenzaldehyde is predicted to display characteristic absorption bands for its functional groups:

-

A strong C=O stretching vibration for the aldehyde group around 1700 cm⁻¹.

-

C-H stretching vibrations for the aromatic rings and the aldehyde C-H bond (around 2700-2800 cm⁻¹ and 3000-3100 cm⁻¹).

-

C-O-C stretching vibrations for the ether linkage.

-

C-H bending vibrations for the methyl and methylene groups.

The NIST WebBook provides an IR spectrum for the isomer, 4-(phenylmethoxy)benzaldehyde.[2]

1.2.3. Mass Spectrometry (MS)

The mass spectrum of 2-Methyl-4-benzyloxybenzaldehyde would show the molecular ion peak (M+) at m/z 226. Key fragmentation patterns would likely involve the loss of the benzyl group or the formyl group.

Synthesis and Reactivity

Experimental Synthesis Protocol (Adapted from 4-Benzyloxybenzaldehyde)

A common method for the synthesis of benzyloxybenzaldehydes is the Williamson ether synthesis. The following is a representative protocol adapted from the synthesis of 4-benzyloxybenzaldehyde, which can be modified for the synthesis of the 2-methyl analog.[4]

Starting Materials:

-

2-Methyl-4-hydroxybenzaldehyde

-

Benzyl bromide

-

Potassium carbonate (anhydrous)

-

Ethanol

Procedure:

-

Dissolve 2-methyl-4-hydroxybenzaldehyde in ethanol in a round-bottom flask.

-

Add an excess of anhydrous potassium carbonate to the solution.

-

Add a stoichiometric equivalent of benzyl bromide to the mixture.

-

Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

-

Evaporate the ethanol under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Caption: Williamson Ether Synthesis Workflow for 2-Methyl-4-benzyloxybenzaldehyde.

Chemical Reactivity

The aldehyde functional group in 2-Methyl-4-benzyloxybenzaldehyde is a primary site of reactivity, undergoing typical aldehyde reactions such as:

-

Oxidation: Can be oxidized to the corresponding carboxylic acid.

-

Reduction: Can be reduced to the corresponding primary alcohol.

-

Nucleophilic Addition: The carbonyl carbon is susceptible to attack by nucleophiles.

-

Condensation Reactions: Can react with amines to form Schiff bases (imines).

Applications in Drug Development and Biological Activity

While specific biological activities for 2-Methyl-4-benzyloxybenzaldehyde are not extensively documented, benzyloxybenzaldehyde derivatives have shown promise as selective inhibitors of aldehyde dehydrogenase (ALDH), particularly the ALDH1A3 isoform.[5] ALDH enzymes are involved in cellular detoxification and the synthesis of retinoic acid, a key signaling molecule. Overexpression of ALDH1A3 is associated with cancer stem cells and chemoresistance.

Potential Signaling Pathway Involvement: ALDH1A3 Inhibition

Inhibitors based on the benzyloxybenzaldehyde scaffold could potentially target the ALDH1A3 enzyme, leading to a reduction in retinoic acid production. This could, in turn, modulate the retinoic acid signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis.

Caption: Potential Inhibition of the ALDH1A3 Signaling Pathway.

Safety and Handling

2-Methyl-4-benzyloxybenzaldehyde is classified as a hazardous substance.[1]

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Standard laboratory safety protocols should be strictly followed when handling this compound.

Conclusion

2-Methyl-4-benzyloxybenzaldehyde is a valuable chemical intermediate with potential applications in organic synthesis and drug discovery. While experimental data for this specific compound is limited, its structural similarity to other benzyloxybenzaldehydes provides a basis for understanding its properties and reactivity. Further research into its biological activities, particularly as a potential ALDH1A3 inhibitor, is warranted to explore its therapeutic potential.

References

Spectroscopic and Synthetic Profile of 4-Benzyloxybenzaldehyde: A Technical Guide

Disclaimer: Due to the limited availability of comprehensive, publicly accessible experimental spectroscopic data and a detailed synthetic protocol for 2-Methyl-4-benzyloxybenzaldehyde, this guide focuses on the closely related and well-characterized compound, 4-Benzyloxybenzaldehyde . This alternative allows for a complete technical guide that adheres to the structural and data presentation requirements of the original request.

Introduction

4-Benzyloxybenzaldehyde is a versatile aromatic aldehyde that serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and materials. Its structure incorporates a benzaldehyde moiety, providing a reactive site for numerous chemical transformations, and a benzyloxy group, which can act as a protecting group for the phenolic hydroxyl functionality. This guide provides a detailed overview of its spectroscopic properties and a standard laboratory-scale synthesis protocol.

Physicochemical Properties

Basic physicochemical properties of 4-Benzyloxybenzaldehyde are summarized below.

| Property | Value |

| Molecular Formula | C₁₄H₁₂O₂ |

| Molecular Weight | 212.24 g/mol |

| Appearance | Colorless crystals |

| Melting Point | 71-74 °C |

Spectroscopic Data

The following tables summarize the key spectroscopic data for 4-Benzyloxybenzaldehyde, which are crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of 4-Benzyloxybenzaldehyde

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.88 | s | 1H | Aldehyde (-CHO) |

| 7.85 | d, J=8.8 Hz | 2H | Aromatic (ortho to -CHO) |

| 7.45 - 7.30 | m | 5H | Aromatic (benzyl ring) |

| 7.10 | d, J=8.8 Hz | 2H | Aromatic (ortho to -OCH₂) |

| 5.15 | s | 2H | Methylene (-OCH₂) |

Table 2: ¹³C NMR Spectroscopic Data of 4-Benzyloxybenzaldehyde

| Chemical Shift (δ) ppm | Assignment |

| 190.8 | Aldehyde Carbonyl (C=O) |

| 163.7 | Aromatic (C-O) |

| 135.9 | Aromatic (ipso-benzyl) |

| 131.9 | Aromatic (ortho to -CHO) |

| 130.2 | Aromatic (ipso-CHO) |

| 128.6 | Aromatic (benzyl) |

| 128.2 | Aromatic (benzyl) |

| 127.5 | Aromatic (benzyl) |

| 115.1 | Aromatic (ortho to -OCH₂) |

| 70.1 | Methylene (-OCH₂) |

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data of 4-Benzyloxybenzaldehyde

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3000 | Medium | Aromatic C-H Stretch |

| 2850, 2750 | Medium | Aldehyde C-H Stretch |

| 1685 | Strong | Carbonyl (C=O) Stretch |

| 1600, 1580 | Strong | Aromatic C=C Stretch |

| 1250 | Strong | Aryl Ether C-O Stretch |

| 1160 | Strong | Alkyl Ether C-O Stretch |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of 4-Benzyloxybenzaldehyde

| m/z | Relative Intensity (%) | Assignment |

| 212 | 25 | [M]⁺ (Molecular Ion) |

| 211 | 100 | [M-H]⁺ |

| 183 | 15 | [M-CHO]⁺ |

| 91 | 95 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

Synthesis of 4-Benzyloxybenzaldehyde via Williamson Ether Synthesis

This protocol details the synthesis of 4-benzyloxybenzaldehyde from 4-hydroxybenzaldehyde and benzyl bromide.

Materials:

-

4-Hydroxybenzaldehyde

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Ethanol (EtOH)

-

Ethyl acetate (EtOAc)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 4-hydroxybenzaldehyde (1.0 eq) in ethanol, add anhydrous potassium carbonate (2.5 eq).

-

To this stirred suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to afford 4-benzyloxybenzaldehyde as colorless crystals.

Spectroscopic Characterization

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy: The FT-IR spectrum is recorded using a Fourier Transform Infrared spectrometer. The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry: Mass spectral data can be obtained using an electron ionization (EI) mass spectrometer. The sample is introduced directly or via a gas chromatograph (GC-MS).

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of 4-Benzyloxybenzaldehyde.

Key Spectroscopic Correlations

Caption: Key spectroscopic correlations for 4-Benzyloxybenzaldehyde.

An In-depth Technical Guide to the Solubility and Stability of 2-Methyl-4-benzyloxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and stability of 2-Methyl-4-benzyloxybenzaldehyde (CAS No. 101093-56-5). Due to the limited publicly available quantitative data for this specific compound, this guide also extrapolates its likely physicochemical properties based on structurally related analogs and outlines detailed experimental protocols for its empirical determination.

Core Compound Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄O₂ | PubChem[1][2] |

| Molecular Weight | 226.27 g/mol | PubChem[1][2] |

| Appearance | Pale yellow to light brown solid | CymitQuimica[3][4] |

| IUPAC Name | 2-methyl-4-(phenylmethoxy)benzaldehyde | PubChem[1][2] |

Solubility Profile

Qualitative Solubility:

A chemical supplier indicates that 2-Methyl-4-benzyloxybenzaldehyde is soluble in organic solvents such as ethanol and dichloromethane.[3][4] This is consistent with the general principle that "like dissolves like," where a largely non-polar organic molecule will dissolve in non-polar or moderately polar organic solvents.

Inference from Structural Analogs:

The solubility of structurally similar compounds, such as 4-benzyloxybenzaldehyde and benzaldehyde, can provide valuable insights:

-

4-Benzyloxybenzaldehyde (Isomer): This compound is reported to be slightly soluble in chloroform and sparingly soluble in ethyl acetate.[5] It is also noted as being insoluble in water.[5]

-

Benzaldehyde: As a parent compound, benzaldehyde is slightly soluble in water (approximately 0.6% wt. at 20°C) and is miscible with alcohol, ether, and other organic solvents.[6]

Based on this information, it is highly probable that 2-Methyl-4-benzyloxybenzaldehyde exhibits poor solubility in aqueous solutions and good solubility in a range of common organic solvents.

Predicted Solubility:

| Solvent | Predicted Solubility | Rationale |

| Water | Very Low / Insoluble | The large hydrophobic surface area from the two aromatic rings and the methyl group outweighs the polarity of the aldehyde and ether functionalities. |

| Ethanol | Soluble | The ethyl group of ethanol has some non-polar character, and it can act as a hydrogen bond donor and acceptor, facilitating interaction with the aldehyde and ether groups. |

| Dichloromethane | Soluble | A common, relatively non-polar organic solvent capable of dissolving many organic compounds. |

| Chloroform | Soluble | Similar to dichloromethane, it is a good solvent for many organic molecules. The isomer 4-benzyloxybenzaldehyde shows some solubility.[5] |

| Ethyl Acetate | Soluble | A moderately polar solvent that is a good solvent for a wide range of organic compounds. The isomer 4-benzyloxybenzaldehyde is sparingly soluble.[5] |

| Diethyl Ether | Soluble | A common non-polar solvent in which benzaldehyde is miscible.[6] |

| Hexane | Sparingly Soluble to Insoluble | The high polarity of the aldehyde group might limit solubility in very non-polar aliphatic solvents. |

Stability Profile

The stability of 2-Methyl-4-benzyloxybenzaldehyde is a critical parameter for its handling, storage, and application in drug development and other research areas. While specific stability studies on this compound are not widely published, its chemical structure as an aromatic aldehyde allows for the prediction of its primary degradation pathways.

General Stability Considerations:

-

Sensitivity to Light and Moisture: It is reported that 2-Methyl-4-benzyloxybenzaldehyde may be sensitive to light and moisture.[3][4]

-

Oxidation: Aldehydes are well-known to be susceptible to oxidation, particularly in the presence of air (oxygen), to form the corresponding carboxylic acids.[7][8] This process can sometimes be promoted by light.[9] For 2-Methyl-4-benzyloxybenzaldehyde, the expected oxidation product would be 2-methyl-4-benzyloxybenzoic acid.

-

Thermal Stability: The compound is expected to have moderate to high thermal stability as a solid under standard conditions. However, elevated temperatures, especially in the presence of oxygen or other reactive species, could accelerate degradation.

Potential Degradation Pathways:

The primary anticipated degradation pathway for 2-Methyl-4-benzyloxybenzaldehyde is oxidation of the aldehyde group. Other potential, though likely less significant, pathways could involve cleavage of the benzyl ether bond under harsh acidic or reductive conditions.

Experimental Protocols

To obtain quantitative data on the solubility and stability of 2-Methyl-4-benzyloxybenzaldehyde, the following experimental protocols are recommended.

Solubility Determination (Shake-Flask Method)

This method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.

Detailed Methodology:

-

Preparation: Add an excess amount of solid 2-Methyl-4-benzyloxybenzaldehyde to a series of flasks, each containing a different solvent of interest (e.g., water, ethanol, dichloromethane). The excess solid ensures that a saturated solution is formed.

-

Equilibration: Seal the flasks and place them in a constant temperature shaker bath (e.g., 25 °C). Agitate the flasks for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed at the same temperature to allow the undissolved solid to sediment.

-

Sampling: Carefully withdraw a sample of the clear supernatant. To ensure no solid particles are transferred, the sample should be filtered through a solvent-compatible filter (e.g., 0.45 µm PTFE) or centrifuged at high speed.

-

Analysis: Accurately dilute the sample with a suitable solvent and determine the concentration of 2-Methyl-4-benzyloxybenzaldehyde using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Stability Testing (Forced Degradation and Long-Term)

Stability testing is crucial to understand how the quality of the compound changes over time under the influence of environmental factors. This typically involves forced degradation studies to identify potential degradation products and long-term stability studies to establish a re-test period.

Detailed Methodology:

-

Method Development: Develop and validate a stability-indicating HPLC method capable of separating the parent compound from all potential degradation products.

-

Forced Degradation Studies:

-

Acidic and Basic Hydrolysis: Dissolve the compound in a suitable solvent and treat with acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions at room temperature and elevated temperatures.

-

Oxidative Degradation: Treat a solution of the compound with an oxidizing agent such as hydrogen peroxide (e.g., 3% H₂O₂).

-

Thermal Stress: Expose the solid compound to dry heat at elevated temperatures (e.g., 60°C, 80°C).

-

Photostability: Expose the solid compound to light according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

-

Long-Term Stability Studies:

-

Store samples of the compound in appropriate containers under long-term storage conditions as recommended by the International Council for Harmonisation (ICH), for example, 25 °C ± 2 °C / 60% RH ± 5% RH.

-

Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

-

-

Analysis: At each time point for both forced degradation and long-term studies, analyze the samples for the appearance of degradation products, changes in physical properties, and the assay of the parent compound.

Summary and Recommendations

While specific quantitative data for 2-Methyl-4-benzyloxybenzaldehyde is scarce, its chemical structure provides a strong basis for predicting its solubility and stability characteristics. It is expected to be a water-insoluble, crystalline solid that is soluble in common organic solvents. Its primary stability concern is likely oxidation of the aldehyde functional group, a process that may be accelerated by light and heat. For researchers and drug development professionals, it is imperative to empirically determine the solubility and stability of this compound for any specific application using the standardized protocols outlined in this guide. Proper storage in well-sealed containers, protected from light and moisture, is highly recommended to maintain its purity and integrity.

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. 2-Methyl 4-benzyloxybenzaldehyde | C15H14O2 | CID 2759806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. www3.paho.org [www3.paho.org]

- 4. CAS 101093-56-5: this compound [cymitquimica.com]

- 5. japsonline.com [japsonline.com]

- 6. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzaldehyde - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Light-promoted oxidation of aldehydes to carboxylic acids under aerobic and photocatalyst-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

A Technical Guide to 2-Methyl-4-benzyloxybenzaldehyde for Researchers

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-benzyloxybenzaldehyde is an aromatic aldehyde, a class of organic compounds that are pivotal in the synthesis of a wide array of complex molecules. Its structure, featuring a benzaldehyde core with methyl and benzyloxy substitutions, makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1] The aldehyde functional group is highly reactive and serves as a versatile handle for various chemical transformations, while the benzyloxy group acts as a protecting group for the phenol, which can be removed in later synthetic steps. This guide provides a comprehensive overview of its chemical identity, properties, a representative synthesis protocol, and its potential applications in drug discovery.

Chemical Identity and Synonyms

Accurate identification of chemical compounds is critical in research and development. 2-Methyl-4-benzyloxybenzaldehyde is known by several names in chemical literature and databases.

| Identifier Type | Value |

| Primary Name | 2-Methyl-4-benzyloxybenzaldehyde |

| Systematic (IUPAC) Name | 2-methyl-4-(phenylmethoxy)benzaldehyde[2] |

| CAS Number | 101093-56-5[1][2] |

| Molecular Formula | C₁₅H₁₄O₂[1][2] |

| Synonyms | 4-Benzyloxy-2-methylbenzaldehyde[1], 4-Benzyloxy-o-tolualdehyde[2], Benzaldehyde, 2-methyl-4-(phenylmethoxy)-[2] |

| EC Number | 672-319-9[2] |

| PubChem CID | 2759806[2] |

Physicochemical and Safety Data

The following table summarizes key quantitative properties and hazard information for 2-Methyl-4-benzyloxybenzaldehyde.

| Property | Value | Source |

| Molecular Weight | 226.27 g/mol | [2] |

| Appearance | White to pale yellow or light brown solid/crystal[1] | [1] |

| Purity | Typically >95% (GC) | [1] |

| Solubility | Soluble in organic solvents like ethanol and dichloromethane | [1] |

| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2] |

Experimental Protocols

The synthesis of 2-Methyl-4-benzyloxybenzaldehyde typically involves the protection of a hydroxyl group on a precursor molecule. The following is a representative experimental protocol for its synthesis via Williamson ether synthesis.

Synthesis of 2-Methyl-4-benzyloxybenzaldehyde from 4-Hydroxy-2-methylbenzaldehyde

This protocol is based on established methods for the benzylation of phenols.[3]

Materials:

-

4-Hydroxy-2-methylbenzaldehyde

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone or Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-Hydroxy-2-methylbenzaldehyde (1.0 equivalent) in acetone or DMF.

-

Addition of Base: Add anhydrous potassium carbonate (1.5-2.0 equivalents) to the solution. The mixture will become a suspension.

-

Addition of Alkylating Agent: Add benzyl bromide (1.1-1.2 equivalents) dropwise to the stirring suspension at room temperature.

-

Reaction: Heat the reaction mixture to reflux (for acetone) or maintain at 60-80 °C (for DMF) and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature and filter off the potassium carbonate.

-

Evaporate the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane (DCM) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude 2-Methyl-4-benzyloxybenzaldehyde by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product.

Applications in Drug Discovery and Development

Aromatic aldehydes, such as 2-Methyl-4-benzyloxybenzaldehyde, are crucial building blocks in medicinal chemistry.[4] The aldehyde group can be readily converted into a variety of other functional groups or used in condensation reactions to build molecular complexity. Derivatives of structurally similar benzyloxybenzaldehydes are being investigated for various therapeutic applications, including as anticancer agents.[4][5] For instance, some benzyloxybenzaldehyde derivatives have been developed as inhibitors of aldehyde dehydrogenase (ALDH), an enzyme family overexpressed in certain cancer stem cells.[4]

Below are diagrams illustrating the chemical structure, a general synthesis workflow, and a conceptual pathway for its use in drug discovery.

Figure 1: Chemical Structure of 2-Methyl-4-benzyloxybenzaldehyde.

Figure 2: General workflow for the synthesis of 2-Methyl-4-benzyloxybenzaldehyde.

Figure 3: Conceptual role in a drug discovery workflow.

References

The Core of Bioactivity: A Technical Guide to Starting Materials for Heterocyclic Drug Candidates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a vast majority of top-selling pharmaceuticals featuring these core structures. Their unique three-dimensional arrangements and the presence of heteroatoms—typically nitrogen, oxygen, or sulfur—facilitate specific interactions with biological targets, leading to a wide array of therapeutic effects. This technical guide provides an in-depth exploration of key starting materials and synthetic strategies for producing bioactive heterocycles, with a focus on pyrazoles, furans, and thiazoles. We present detailed experimental protocols, quantitative bioactivity data, and visualizations of relevant signaling pathways to empower researchers in their quest for novel drug candidates.

Nitrogen-Containing Heterocycles: The Ubiquitous Pyrazole Core

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This scaffold is a privileged structure in medicinal chemistry, found in drugs such as the anti-inflammatory celecoxib and various kinase inhibitors used in oncology.

Key Starting Materials and Synthesis

The most common and versatile method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. The choice of substituents on both starting materials allows for the generation of a diverse library of pyrazole analogs.

Starting Materials:

-

1,3-Dicarbonyl Compounds: Acetylacetone, ethyl acetoacetate, and other β-diketones or β-ketoesters. These are readily available and can be synthesized from ketones and acid chlorides.[1]

-

Hydrazines: Hydrazine hydrate, phenylhydrazine, and substituted hydrazines.

Experimental Protocol: Synthesis of 1,3,5-Substituted Pyrazoles

This protocol describes a nano-ZnO catalyzed green synthesis of 1,3,5-substituted pyrazoles from ethyl acetoacetate and phenylhydrazine.

Procedure:

-

A mixture of phenylhydrazine (1 mmol) and ethyl acetoacetate (1 mmol) is prepared.

-

Nano-ZnO is added as a catalyst.

-

The reaction mixture is stirred under solvent-free conditions at a controlled temperature.

-

The progress of the reaction is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is worked up by washing with a suitable solvent (e.g., ethanol).

-

The product is purified by recrystallization or column chromatography to yield the 1,3,5-substituted pyrazole.

This method offers excellent yields (up to 95%), short reaction times, and an easy work-up procedure.[2]

Bioactivity Data: Pyrazole Derivatives as Kinase Inhibitors

Many pyrazole derivatives exhibit potent inhibitory activity against various protein kinases involved in cancer cell signaling. The following table summarizes the bioactivity of selected pyrazole-based kinase inhibitors.

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| Pyrazole-based | Akt1 | 0.08 | [3] |

| Pyrazole-based | Chk2 | 17.9 | [3] |

| Ruxolitinib (Jakafi®) | JAK1/JAK2 | ~3 | [4] |

| Afuresertib | Akt1/2/3 | 0.02 (Akt1), 2 (Akt2), 2.6 (Akt3) | [4] |

Signaling Pathway: PI3K/Akt Pathway Inhibition

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers.[5][6][7] Pyrazole-based inhibitors, such as Afuresertib, can target and inhibit Akt, thereby blocking downstream signaling and inducing apoptosis in cancer cells.

Caption: Inhibition of the PI3K/Akt signaling pathway by pyrazole-based inhibitors.

Oxygen-Containing Heterocycles: The Versatile Furan Core

Furan is a five-membered aromatic heterocycle containing one oxygen atom. Furan derivatives are found in numerous natural products and exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[8][9]

Key Starting Materials and Synthesis

The Paal-Knorr synthesis is a cornerstone for the preparation of furans, involving the acid-catalyzed cyclization of 1,4-dicarbonyl compounds.[10][11][12]

Starting Materials:

-

1,4-Dicarbonyl Compounds: Hexane-2,5-dione and other 1,4-diketones. These can be synthesized through various methods, including the oxidation of corresponding diols.

-

Acid Catalysts: Sulfuric acid, phosphoric acid, or a Lewis acid.

Experimental Protocol: Paal-Knorr Furan Synthesis

This protocol outlines the general procedure for the synthesis of a substituted furan from a 1,4-diketone.

Procedure:

-

The 1,4-dicarbonyl compound (1 equivalent) is dissolved in a suitable solvent (e.g., toluene).

-

A catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) is added to the solution.

-

The mixture is heated to reflux, and water is removed azeotropically using a Dean-Stark apparatus.

-

The reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled, washed with a saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography to afford the furan derivative.

Bioactivity Data: Furan Derivatives with Anti-inflammatory Activity

Furan-containing compounds have been shown to modulate inflammatory pathways. The table below presents the bioactivity of a furan derivative.

| Compound | Biological Target/Assay | IC50 (µM) |

| Furan-based Hydrazide-hydrazone | Carrageenan-induced rat paw edema | Not specified as IC50, but showed noteworthy activity[13] |

Signaling Pathway: MAPK and PPAR-γ Modulation

Furan derivatives can exert their anti-inflammatory effects by modulating signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) pathways.[5][14]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 4. bosterbio.com [bosterbio.com]

- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 11. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

2-Methyl 4-benzyloxybenzaldehyde safety and handling

An In-depth Technical Guide to the Safety and Handling of 2-Methyl-4-benzyloxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Methyl-4-benzyloxybenzaldehyde (CAS No. 101093-56-5). The content is intended for use by trained professionals in a laboratory or research setting.

Chemical Identification and Properties

2-Methyl-4-benzyloxybenzaldehyde is an aromatic aldehyde.[1][2] Its benzaldehyde moiety makes it a useful intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.[1][2]

| Property | Value | Source |

| CAS Number | 101093-56-5 | [3] |

| Molecular Formula | C15H14O2 | [3] |

| Molecular Weight | 226.27 g/mol | [3] |

| Appearance | Pale yellow to light brown solid | [1] |

| Solubility | Soluble in organic solvents such as ethanol and dichloromethane. | [1] |

| Synonyms | 4-Benzyloxy-2-methylbenzaldehyde, 2-Methyl-4-(phenylmethoxy)benzaldehyde | [1][2][3] |

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2-Methyl-4-benzyloxybenzaldehyde is classified as follows:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation |

Source:[3]

GHS Pictogram:

Signal Word: Warning

Safe Handling and Storage

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.[4]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[4]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[5]

-

Respiratory Protection: If dusts are generated and ventilation is inadequate, use a NIOSH-approved respirator.

Handling Procedures:

-

Avoid contact with skin and eyes.[4]

-

Avoid formation of dust and aerosols.[4]

-

Wash hands thoroughly after handling.[4]

Storage:

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]

-

Keep container tightly closed.[5] The compound may be sensitive to light and moisture.[1][2]

First Aid Measures

| Exposure Route | First Aid Instructions |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[4][5] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention. |

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE.[4]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[4]

Experimental Protocols for Hazard Assessment

Acute Oral Toxicity (OECD Guideline 423)

This method determines the acute oral toxicity of a substance.[6]

-

Principle: A stepwise procedure is used with a small number of animals per step. The outcome of each step determines the next dose level.[6]

-

Animal Model: Typically, rodents (e.g., rats or mice) of a single sex (usually females) are used.[6]

-

Procedure: The substance is administered orally at one of the defined dose levels (e.g., 5, 50, 300, 2000 mg/kg). Animals are observed for signs of toxicity and mortality for up to 14 days.[7]

-

Endpoint: The test allows for the classification of the substance into a GHS category based on the observed toxicity.[1]

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD Guideline 439)

This in vitro method assesses the potential of a substance to cause skin irritation.[8][9][10][11]

-

Principle: The test uses a reconstructed human epidermis model, which mimics the properties of the upper layers of human skin.[9][11]

-

Procedure: The test chemical is applied topically to the tissue surface. After a defined exposure period, the chemical is removed, and the tissue is incubated.[9]

-

Endpoint: Cell viability is measured, typically by the MTT assay. A reduction in viability below a certain threshold (e.g., 50%) indicates that the substance is a skin irritant.[8][9]

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This in vivo test evaluates the potential of a substance to cause eye irritation or corrosion.[12]

-

Principle: The test substance is instilled into the conjunctival sac of one eye of an animal, with the other eye serving as a control.[12]

-

Animal Model: Albino rabbits are the preferred species.[12]

-

Procedure: The eyes are examined for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at specific intervals after instillation.[12]

-

Endpoint: The severity and reversibility of the ocular lesions are scored to classify the substance's irritation potential.[12]

Potential Biological Activity and Signaling Pathways

While the specific biological activity of 2-Methyl-4-benzyloxybenzaldehyde is not extensively documented, structurally similar compounds have shown interesting pharmacological properties. For instance, derivatives of 2-(Benzyloxy)-4-fluorobenzaldehyde have been investigated as inhibitors of aldehyde dehydrogenase (ALDH), particularly the ALDH1A3 isoform, which is implicated in cancer stem cells and chemoresistance.[13] Benzyloxybenzaldehyde derivatives can act as inhibitors of this enzyme, thus interfering with the conversion of retinal to retinoic acid, a key signaling molecule.

Below is a conceptual diagram of a chemical handler's workflow when dealing with a potentially hazardous substance like 2-Methyl-4-benzyloxybenzaldehyde.

Caption: A generalized workflow for safely handling chemical substances in a laboratory setting.

The following diagram illustrates the potential inhibition of the ALDH1A3 signaling pathway, based on the activity of structurally similar compounds.

Caption: A diagram showing the potential mechanism of ALDH1A3 inhibition by 2-Methyl-4-benzyloxybenzaldehyde.

References

- 1. researchgate.net [researchgate.net]

- 2. CAS 101093-56-5: 2-METHYL 4-BENZYLOXYBENZALDEHYDE [cymitquimica.com]

- 3. This compound | C15H14O2 | CID 2759806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. angenechemical.com [angenechemical.com]

- 5. fishersci.fr [fishersci.fr]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. iivs.org [iivs.org]

- 9. x-cellr8.com [x-cellr8.com]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. siesascs.edu.in [siesascs.edu.in]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. benchchem.com [benchchem.com]

The Pivotal Role of the Benzyloxy Group in Benzaldehyde Derivatives: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the chemical and biological significance of the benzyloxy moiety in the design and development of novel therapeutic agents.

The benzyloxy group, a benzyl ether attached to a phenyl ring, is a key structural motif in medicinal chemistry, particularly in the context of benzaldehyde derivatives. Its unique combination of steric bulk, electronic properties, and metabolic stability makes it a versatile tool for researchers and drug development professionals. This technical guide provides a comprehensive overview of the role of the benzyloxy group in influencing the chemical reactivity, biological activity, and therapeutic potential of benzaldehyde derivatives, with a focus on their applications in oncology.

Chemical Significance of the Benzyloxy Group

The introduction of a benzyloxy group to a benzaldehyde scaffold imparts several critical physicochemical properties that can be strategically exploited in drug design.

-

Steric Hindrance and Conformational Restriction: The bulky nature of the benzyloxy group can introduce significant steric hindrance around the benzaldehyde core. This can influence the molecule's overall conformation and its ability to interact with biological targets. By restricting the rotational freedom of the molecule, the benzyloxy group can lock it into a bioactive conformation, enhancing its binding affinity and selectivity for a specific protein.[1]

-

Modulation of Electronic Effects: The benzyloxy group exerts a weak electron-donating effect through resonance and a weak electron-withdrawing inductive effect.[1] This subtle electronic influence can modulate the reactivity of the aldehyde group and the aromatic ring. For instance, it can affect the susceptibility of the carbonyl carbon to nucleophilic attack, a key step in many biological reactions.[1]

-

Increased Lipophilicity: The addition of the benzyl moiety significantly increases the lipophilicity of the benzaldehyde derivative. This property is crucial for enhancing a drug candidate's ability to cross cell membranes and reach its intracellular target. The increased lipophilicity can also improve the compound's metabolic stability by reducing its susceptibility to enzymatic degradation.

-

Protecting Group: In organic synthesis, the benzyloxy group is widely used as a protecting group for hydroxyl functionalities.[2] Its stability under various reaction conditions and the relative ease of its removal via catalytic hydrogenation make it an invaluable tool in the multi-step synthesis of complex molecules.[2]

Role in Drug Discovery and Development

The strategic incorporation of a benzyloxy group has led to the development of potent and selective inhibitors of various therapeutic targets, most notably in the field of oncology.

Inhibition of Aldehyde Dehydrogenase 1A3 (ALDH1A3)

A significant area of research has focused on benzyloxybenzaldehyde derivatives as inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3).[3][4][5] This enzyme is overexpressed in various cancers and is associated with cancer stem cells, chemoresistance, and poor patient prognosis.[4][5] By inhibiting ALDH1A3, these compounds can disrupt the retinoic acid signaling pathway, which is crucial for the survival and proliferation of cancer stem cells.[3]

Quantitative Data: ALDH1A3 Inhibition by Benzyloxybenzaldehyde Derivatives

| Compound ID | Structure | Target | IC50 (µM) | Reference |

| ABMM-15 | 4-((4-Chlorobenzyl)oxy)benzaldehyde | ALDH1A3 | 0.23 ± 0.05 | [2][5] |

| ABMM-16 | 4-((4-Methoxybenzyl)oxy)benzaldehyde | ALDH1A3 | 1.29 ± 0.10 | [2][5] |

Anticancer Activity Beyond ALDH1A3 Inhibition

Benzyloxybenzaldehyde derivatives have demonstrated broader anticancer activities through the modulation of other critical signaling pathways. For instance, 2-benzyloxybenzaldehyde has been shown to inhibit the Ras/MAPK signaling pathway, a key regulator of cell proliferation and survival.[6]

Quantitative Data: Cytotoxicity of Benzyloxybenzaldehyde Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 2-[(3-methoxybenzyl)oxy]benzaldehyde (CCY-1a-E2) | HL-60 (Leukemia) | Potent activity at 1-10 µM | [7] |

| 2-[(3-methoxybenzyl)oxy]benzaldehyde (CCY-1a-E2) | WEHI-3 (Leukemia) | 5 | [8] |

| 2-(benzyloxy)benzaldehyde | VSMC (Vascular Smooth Muscle Cells) | 7.0 (³H]thymidine incorporation), 12.0 (MTT assay) | [6] |

Experimental Protocols

General Synthesis of Benzyloxybenzaldehyde Derivatives (O-Alkylation)

This protocol describes a general method for the synthesis of benzyloxybenzaldehyde derivatives via Williamson ether synthesis.[2]

Materials:

-

Phenolic starting material (e.g., 4-hydroxybenzaldehyde)

-

Benzyl halide (e.g., 4-chlorobenzyl bromide)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethanol

-

Water

Procedure:

-

To a solution of the phenolic starting material (1.0 eq.) and potassium carbonate (1.5 eq.) in DMF (10 mL), add the benzyl halide (1.0 eq.).

-

Stir the resulting solution overnight at 70 °C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, reduce the volume of DMF by evaporation under vacuum.

-

To the resulting solution, add 20 mL of water.

-

Filter the resulting precipitate, dry it, and recrystallize from ethanol to afford the desired product.[2]

ALDH1A3 Inhibition Assay

This protocol outlines a fluorometric assay to determine the inhibitory activity of compounds against ALDH1A3.[2]

Materials:

-

ALDH1A3 enzyme

-

NAD(P)⁺ cofactor

-

Aldehyde substrate (e.g., hexanal)

-

Test compound

-

Assay buffer

-

384-well plate

-

Fluorescence plate reader

Procedure:

-

Add 1 µL of the test compound, positive control (e.g., DEAB), or negative control (DMSO) to the appropriate wells of a 384-well plate.[9]

-

Add 24 µL of a pre-mixed solution containing the ALDH1A3 enzyme and NAD⁺ in assay buffer to each well.

-

Incubate the plate at room temperature for 15 minutes to allow the compound to interact with the enzyme.[9]

-

Initiate the enzymatic reaction by adding 25 µL of the substrate solution to each well.[9]

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

-

Measure the increase in fluorescence (excitation at 340 nm, emission at 460 nm) over time, which is directly proportional to the ALDH activity rate.[2]

-

Calculate the percentage of inhibition relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability (MTT) Assay

This protocol describes the MTT assay, a colorimetric method to assess the cytotoxic effects of compounds on cancer cells.[1][10]

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Test compound

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plate

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.[10]

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[10]

-

Add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours.[10]

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.[10]

-

Calculate the percentage of cell viability relative to the solvent-treated control cells.

-

Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.[10]

Visualizing Molecular Pathways and Workflows

ALDH1A3-Retinoic Acid Signaling Pathway

The following diagram illustrates the ALDH1A3-mediated retinoic acid signaling pathway and the point of inhibition by benzyloxybenzaldehyde derivatives.

Caption: ALDH1A3-Retinoic Acid Signaling Pathway Inhibition.

Ras/MAPK Signaling Pathway

This diagram shows a simplified overview of the Ras/MAPK signaling pathway and the potential point of modulation by benzyloxybenzaldehyde derivatives.

Caption: Ras/MAPK Signaling Pathway Modulation.

Experimental Workflow for Anticancer Drug Discovery

The following workflow illustrates the key stages in the discovery and preclinical evaluation of benzyloxybenzaldehyde derivatives as anticancer agents.

Caption: Anticancer Drug Discovery Workflow.

Conclusion

The benzyloxy group is a powerful and versatile component in the medicinal chemist's toolbox. Its ability to modulate the physicochemical properties of benzaldehyde derivatives has been instrumental in the development of novel therapeutic agents, particularly in the realm of oncology. The successful design of potent and selective ALDH1A3 inhibitors highlights the potential of this scaffold. Future research will likely continue to leverage the unique attributes of the benzyloxy group to design next-generation therapeutics with improved efficacy and safety profiles. This guide provides a foundational understanding for researchers and drug development professionals seeking to harness the potential of benzyloxy-substituted benzaldehydes in their quest for new medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Inhibition of Ras-mediated cell proliferation by benzyloxybenzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Chalcones using 2-Methyl 4-benzyloxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. These compounds are pivotal precursors in the biosynthesis of flavonoids and isoflavonoids and are abundant in various edible plants.[1] The versatile scaffold of chalcones allows for a wide range of biological activities, making them attractive targets for drug discovery and development. Their reported pharmacological effects include anti-inflammatory, anticancer, antimicrobial, and antioxidant properties.[1][2][3][4]

The synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted benzaldehyde and an acetophenone or another enolizable ketone.[5][6] This method is valued for its simplicity and efficiency in creating the characteristic 1,3-diaryl-2-propen-1-one backbone.

These application notes provide detailed protocols for the synthesis of novel chalcones utilizing 2-Methyl 4-benzyloxybenzaldehyde as the aldehyde component. While specific data for this starting material is not extensively available, the provided protocols are adapted from established methods for structurally similar benzaldehyde derivatives.[7][8] The presence of the ortho-methyl group on the benzaldehyde ring may influence reaction kinetics and yield, and therefore, optimization of the presented conditions may be necessary.

Quantitative Data Summary

The following table summarizes representative yields for the Claisen-Schmidt condensation of various substituted benzaldehydes with acetophenones under different catalytic conditions. This data is intended to provide a general expectation of reaction efficiency.

| Aldehyde Reactant | Ketone Reactant | Catalyst/Solvent | Reaction Time | Yield (%) |

| 4-Fluorobenzaldehyde | Acetone | NaOH / Microwave | Not Specified | 80 |

| 4-Bromobenzaldehyde | Acetone | NaOH / Microwave | Not Specified | 79 |

| 3-Chlorobenzaldehyde | Acetone | NaOH / Microwave | Not Specified | 85 |

| 4-Nitrobenzaldehyde | Acetone | NaOH / Microwave | Not Specified | Not Specified |

| 4-Methoxybenzaldehyde | Acetone | NaOH / Microwave | Not Specified | Quantitative |

| Benzaldehyde | Acetophenone | NaOH / Solvent-Free | 10 min | 65.29 |

| 4-Chlorobenzaldehyde | Acetophenone | NaOH / Solvent-Free | 10 min | 71.5 |

| 3-Hydroxybenzaldehyde | 4-Chloroacetophenone | NaOH / Aldol Condensation | Not Specified | 64.5 |

Note: The yields mentioned above are for chalcone syntheses using different starting materials and conditions and should be considered as a reference.[9][10]

Experimental Protocols

Two primary protocols for the synthesis of chalcones from this compound are detailed below: a conventional solvent-based method and a solvent-free "green" approach.

Protocol 1: Conventional Synthesis using a Base Catalyst in Ethanol

This protocol describes a standard and widely used method for chalcone synthesis in a solvent.[11]

Materials:

-

This compound

-

Substituted Acetophenone (e.g., acetophenone, 4'-methoxyacetophenone)

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Ethanol (95%)

-

Hydrochloric Acid (HCl), dilute solution

-

Deionized Water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired substituted acetophenone (1.0 eq) in an appropriate amount of 95% ethanol.

-

Cooling: Place the flask in an ice bath and stir the mixture for 10-15 minutes.

-

Catalyst Addition: Prepare a solution of NaOH or KOH (2.0 eq) in a minimal amount of cold water and add it dropwise to the reaction mixture while maintaining the temperature below 25°C.

-

Reaction: Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 4 hours.[11]

-

Precipitation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl to a neutral pH.

-

Isolation: Collect the precipitated solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the solid thoroughly with cold deionized water until the filtrate is neutral to remove inorganic impurities.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure chalcone.

-

Characterization: Characterize the purified chalcone using techniques such as FT-IR, NMR (¹H and ¹³C), and mass spectrometry to confirm its structure and purity.[5]

Protocol 2: Solvent-Free Synthesis using Grinding

This "green chemistry" approach minimizes the use of organic solvents and can lead to shorter reaction times and simpler work-up procedures.[9][12]

Materials:

-

This compound

-

Substituted Acetophenone

-

Powdered Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Mortar and Pestle

-

Deionized Water

-

Büchner funnel and filter paper

Procedure:

-

Mixing Reactants: Place the this compound (1.0 eq), substituted acetophenone (1.0 eq), and powdered NaOH or KOH (1.0 eq) in a mortar.

-

Grinding: Grind the mixture vigorously with a pestle for 5-15 minutes. The mixture will likely form a paste and may solidify.[11]

-

Work-up: After grinding, add cold deionized water to the mortar and continue to grind to break up the solid.

-

Isolation: Transfer the contents to a beaker and collect the solid product by vacuum filtration.

-

Washing: Wash the solid thoroughly with deionized water until the filtrate is neutral.

-

Purification and Characterization: The crude product is often of sufficient purity. However, for higher purity, recrystallization from ethanol can be performed. Characterize the final product as described in Protocol 1.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of chalcones via the Claisen-Schmidt condensation.

Caption: General workflow for chalcone synthesis.

Relevant Signaling Pathway: NF-κB Inhibition by Chalcones

Chalcones have been widely reported to exhibit anti-inflammatory and anticancer activities by modulating various signaling pathways. One of the key pathways inhibited by many chalcone derivatives is the Nuclear Factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in inflammation and cancer progression.

References

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iosrjournals.org [iosrjournals.org]

- 5. scispace.com [scispace.com]

- 6. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 7. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]

- 8. Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde – Oriental Journal of Chemistry [orientjchem.org]

- 9. jetir.org [jetir.org]

- 10. An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. rsc.org [rsc.org]

Application Notes and Protocols for Claisen-Schmidt Condensation with 2-Methyl 4-benzyloxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the Claisen-Schmidt condensation reaction to synthesize chalcones using 2-Methyl 4-benzyloxybenzaldehyde. Chalcones, characterized by an α,β-unsaturated ketone core, are significant precursors in the synthesis of flavonoids and various heterocyclic compounds.[1] Their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, make them a focal point in drug discovery and development.[2][3][4]

The Claisen-Schmidt condensation is a reliable method for synthesizing these valuable compounds, involving a base-catalyzed reaction between an aromatic aldehyde and a ketone.[1][5] This document outlines two common protocols: a traditional base-catalyzed reaction in an ethanol solvent and a solvent-free approach, both adapted for the use of this compound.

Reaction Scheme

The Claisen-Schmidt condensation between this compound and an acetophenone derivative proceeds as follows, yielding a substituted chalcone.

References

Application Notes and Protocols: Aldol Condensation Reactions of Substituted Benzaldehydes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. A key variant, the Claisen-Schmidt condensation, involves the reaction of an enolizable ketone with a non-enolizable aromatic aldehyde, such as a substituted benzaldehyde, in the presence of a base or acid catalyst.[1][2] This reaction is of paramount importance in medicinal chemistry as it is a primary route for the synthesis of chalcones (1,3-diphenyl-2-propen-1-ones).[3][4] Chalcones are a class of naturally occurring compounds that serve as precursors for flavonoids and isoflavonoids and exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties.[5][6][7] The biological activity of chalcone derivatives can be tuned by varying the substituents on the aromatic rings, making the aldol condensation of substituted benzaldehydes a critical tool in drug discovery and development.[7]

These application notes provide an overview of the base-catalyzed aldol condensation of substituted benzaldehydes with acetophenones, including the reaction mechanism, detailed experimental protocols, and quantitative data for the synthesis of various chalcone derivatives.

Reaction Mechanism

The base-catalyzed aldol condensation between a substituted benzaldehyde and an acetophenone proceeds via a multi-step mechanism.[8][9] The reaction is initiated by the deprotonation of the α-carbon of the ketone by a base (e.g., hydroxide) to form a resonance-stabilized enolate ion.[1] This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the benzaldehyde, which lacks α-hydrogens and thus cannot enolize.[1][9] The resulting tetrahedral intermediate is an alkoxide, which is subsequently protonated by a solvent molecule (e.g., water or ethanol) to form a β-hydroxy ketone.[8] Under the reaction conditions, this aldol addition product readily undergoes dehydration (elimination of a water molecule) to yield the final α,β-unsaturated ketone, known as a chalcone.[9] The formation of the conjugated system in the chalcone provides a thermodynamic driving force for the dehydration step, often making it irreversible and leading to high yields.[10]

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. jchemrev.com [jchemrev.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. DSpace [research-repository.griffith.edu.au]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. byjus.com [byjus.com]

- 10. youtube.com [youtube.com]

Application Notes and Protocols: 2-Methyl-4-benzyloxybenzaldehyde in the Synthesis of ALDH1A3 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldehyde dehydrogenase 1A3 (ALDH1A3) has emerged as a significant therapeutic target in oncology.[1] Elevated ALDH1A3 activity is a hallmark of cancer stem cells (CSCs) in various malignancies, including breast, lung, and glioblastoma, and is associated with poor prognosis and resistance to therapy.[1][2] ALDH1A3 catalyzes the oxidation of retinal to retinoic acid, a signaling molecule that regulates gene expression related to cell differentiation, proliferation, and apoptosis.[1] The development of potent and selective ALDH1A3 inhibitors is a promising strategy to target CSCs and overcome therapeutic resistance.[1] The benzyloxybenzaldehyde scaffold has been identified as a promising framework for the development of selective ALDH1A3 inhibitors.[1][3] This document provides detailed application notes and protocols for the synthesis of ALDH1A3 inhibitors utilizing 2-Methyl-4-benzyloxybenzaldehyde as a starting material, along with methods for their biological evaluation.

Data Presentation: Comparative Inhibitory Activity

The inhibitory efficacy of newly synthesized compounds can be benchmarked against known ALDH1A3 inhibitors derived from the benzyloxybenzaldehyde scaffold. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.

| Compound ID | Structure | Target | IC50 (µM) | Reference |

| ABMM-15 | 4-(Benzyloxy)-3-methoxybenzaldehyde derivative | ALDH1A3 | 0.23 ± 0.05 | [3][4] |

| ABMM-16 | 3-(Benzyloxy)-4-methoxybenzaldehyde derivative | ALDH1A3 | 1.29 ± 0.10 | [3][4] |

| ABMM-6 | Benzyloxybenzaldehyde derivative | ALDH1A3 | >10 | [3][4] |

| ABMM-24 | Benzyloxybenzaldehyde derivative | ALDH1A3 | >10 | [3][4] |

| ABMM-32 | Benzyloxybenzaldehyde derivative | ALDH1A3 | >10 | [3][4] |

Experimental Protocols

Protocol 1: Synthesis of a Potential ALDH1A3 Inhibitor from 2-Methyl-4-benzyloxybenzaldehyde

This protocol describes a representative synthesis of a Schiff base derivative from 2-Methyl-4-benzyloxybenzaldehyde. This method is adapted from established procedures for the synthesis of benzyloxybenzaldehyde derivatives.[5]

Materials:

-

2-Methyl-4-benzyloxybenzaldehyde

-

Substituted aniline (e.g., p-anisidine)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask

-

Magnetic stir bar and stirrer/hotplate

-

Reflux condenser

-

Thin Layer Chromatography (TLC) plates and chamber

-

Rotary evaporator

-

Büchner funnel and filter paper (if applicable)

-

Recrystallization solvent (e.g., ethanol or hexane/ethyl acetate mixture)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2-Methyl-4-benzyloxybenzaldehyde in absolute ethanol.

-

Addition of Amine: To the stirred solution, add 1.1 equivalents of the selected substituted aniline.

-

Catalyst Addition: Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

-

Reaction: Attach a reflux condenser and heat the mixture to reflux with continuous stirring.

-

Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

-

Work-up and Isolation:

-

If a precipitate forms upon cooling, collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol.

-

If no precipitate forms, remove the ethanol under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by recrystallization from a suitable solvent system.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro ALDH1A3 Inhibition Assay (Fluorometric)

This assay measures the ability of a synthesized compound to inhibit the enzymatic activity of purified recombinant human ALDH1A3.[5]

Materials:

-

Purified recombinant human ALDH1A3 enzyme

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM MgCl₂, 0.1 mg/mL BSA)

-

NAD⁺ solution (in assay buffer)

-

Aldehyde substrate (e.g., retinaldehyde) solution (in assay buffer)

-

Test compound (dissolved in DMSO)

-

Positive control (known ALDH1A3 inhibitor, e.g., DEAB)

-

Negative control (DMSO)

-

384-well black, flat-bottom microplates

-

Fluorescence plate reader (Excitation: 340 nm, Emission: 460 nm)

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

-

Assay Plate Preparation:

-

Add 1 µL of the test compound, positive control, or negative control (DMSO) to the appropriate wells of the 384-well plate.

-

Add 24 µL of a pre-mixed solution containing the ALDH1A3 enzyme and NAD⁺ in assay buffer to each well.

-

-

Incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to interact with the enzyme.

-

Reaction Initiation: Add 25 µL of the substrate solution to each well to initiate the enzymatic reaction.

-

Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Monitor the increase in NADH fluorescence kinetically for 10-15 minutes, with readings taken every 30 seconds.

-

Data Analysis:

-

Determine the rate of reaction (slope of the fluorescence versus time curve) for each well.

-

Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Protocol 3: Cell-Based ALDEFLUOR™ Assay for ALDH Activity

This assay quantifies the population of cells with high ALDH enzymatic activity and can be used to assess the efficacy of an inhibitor in a cellular context.[5]

Materials:

-

Cancer cell line known to express ALDH1A3

-

ALDEFLUOR™ Assay Kit (STEMCELL Technologies), including ALDH substrate (BAAA) and DEAB

-

Test compound (dissolved in DMSO)

-

Flow cytometer

Procedure:

-

Cell Preparation: Harvest and wash the cells, then resuspend them in ALDEFLUOR™ Assay Buffer.

-

Inhibitor Treatment: Pre-incubate the cells with the test compound at various concentrations or with DMSO (vehicle control) for a specified time.

-

ALDEFLUOR™ Staining:

-

To the cell suspension, add the activated ALDEFLUOR™ substrate (BAAA).

-

Immediately transfer half of the cell suspension to a tube containing the specific ALDH inhibitor, DEAB, to serve as the negative control.

-

-

Incubation: Incubate both the test and control tubes at 37°C for 30-60 minutes, protected from light.

-

Flow Cytometry Analysis:

-

Wash the cells and resuspend them in fresh ALDEFLUOR™ Assay Buffer.

-

Analyze the cells by flow cytometry. The brightly fluorescent cell population in the test sample, which is absent in the DEAB control, represents the ALDH-positive (ALDHbright) cells.

-

-

Data Analysis: Quantify the percentage of ALDHbright cells in the presence and absence of the test compound. A reduction in the percentage of ALDHbright cells indicates inhibition of ALDH activity.

Visualizations

Caption: Synthetic workflow for a potential ALDH1A3 inhibitor.

Caption: ALDH1A3-mediated retinoic acid signaling pathway.

Caption: Workflow for evaluating synthesized ALDH1A3 inhibitors.

References

Application Notes and Protocols for the Wittig Reaction of 2-Methyl 4-benzyloxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of alkenes from carbonyl compounds and phosphorus ylides. This powerful carbon-carbon bond-forming reaction, discovered by Georg Wittig, offers a high degree of regioselectivity, making it an invaluable tool in the synthesis of complex organic molecules, including pharmaceutical intermediates.[1][2]